Cas no 79057-46-8 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)-)
79057-46-8 structure
Product Name:1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)-
Numero CAS:79057-46-8
MF:C13H16N2O8S2
MW:392.404741287231
CID:563456
PubChem ID:11953962
Update Time:2025-04-19
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)-
- epithienamycin E
- BRL 13902
- DTXSID001316822
- MM13902
- CHEBI:91030
- (5R,6R)-3-[(E)-2-acetamidovinyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 79057-46-8
- C11755
- MM 13,902
- (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Q27105132
- (5R,6R)-3-{[(E)-2-acetamidoethenyl]sulfanyl}-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Antibiotic MM 13902
- SCHEMBL11074832
- AKOS040751703
- SCHEMBL11074825
- AB 110 D Antibiotic
- AB-110-D Antibiotic
- (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- CHEMBL1206965
- 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-7-oxo-6-(1-(sulfooxy)ethyl)-, (5R-(3(E),5alpha,6beta(S*)))-
- Antibiotic AB 110-D
- 3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
-
- Inchi: 1S/C13H16N2O8S2/c1-6(23-25(20,21)22)10-8-5-9(24-4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h3-4,6,8,10H,5H2,1-2H3,(H,14,16)(H,18,19)(H,20,21,22)/b4-3+/t6-,8+,10-/m0/s1
- Chiave InChI: FQQFFZPBGYGDSX-NJFHWYBASA-N
- Sorrisi: S(/C=C/NC(C)=O)C1=C(C(=O)O)N2C([C@@H]([C@H](C)OS(=O)(=O)O)[C@H]2C1)=O
Proprietà calcolate
- Massa esatta: 392.035
- Massa monoisotopica: 392.035
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 25
- Conta legami ruotabili: 7
- Complessità: 767
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 184A^2
- XLogP3: -1.4
Proprietà sperimentali
- Densità: 1.68
- Indice di rifrazione: 1.668
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)- Letteratura correlata
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
79057-46-8 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso